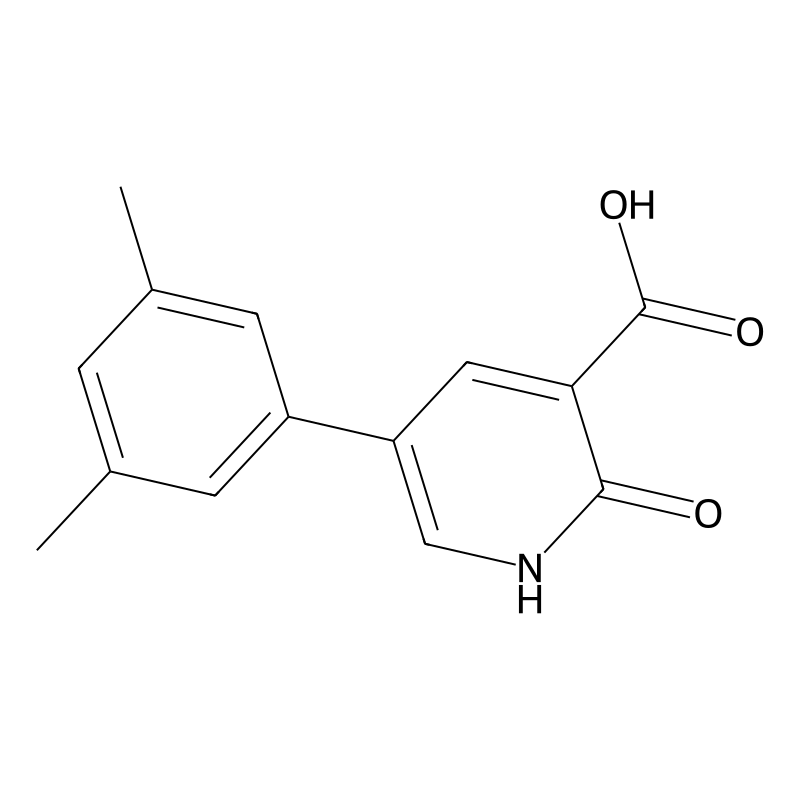

5-(3,5-Dimethylphenyl)-2-hydroxynicotinic acid

Catalog No.

S6674412

CAS No.

1261953-92-7

M.F

C14H13NO3

M. Wt

243.26 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261953-92-7

Product Name

5-(3,5-Dimethylphenyl)-2-hydroxynicotinic acid

IUPAC Name

5-(3,5-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(16)15-7-11/h3-7H,1-2H3,(H,15,16)(H,17,18)

InChI Key

ZTZJCPHVACBJBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C

DMHN, with the molecular formula C15H15NO3, has a molar mass of 257.29 g/mol. It is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone. DMHN was first isolated from the seeds of the leguminous plant, Platymiscium floribundum, by a Mexican research team in 2005. It is an analogue of nicotinic acid with an added hydroxyl group and a 3,5-dimethylphenyl group attached to the pyridine ring.

DMHN has a melting point of 171-173 °C and a boiling point of 401.6 °C at 760 mmHg. It is stable at room temperature and under normal storage conditions but may decompose under acidic or basic conditions. DMHN is a weak acid with a pKa value of 4.95. It has a high UV absorption capacity, with a maximum absorbance at 328 nm. DMHN also exhibits anti-oxidant activity and can scavenge free radicals.

DMHN can be synthesized via several methods, including chemical synthesis, biological synthesis, and extraction from natural sources. The chemical synthesis of DMHN involves the reaction of 3,5-dimethylphenylboronic acid with ethyl 2-chloronicotinate in the presence of a catalyst. The resulting intermediate is then hydrolyzed to obtain DMHN. Biological synthesis involves using microorganisms such as bacteria or fungi to produce DMHN from precursor molecules. Extraction from natural sources involves isolating DMHN from plant seeds or other natural sources.

Several analytical methods can be used to measure the purity and concentration of DMHN, including high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can also be used to determine the structural identity and characterization of DMHN.

DMHN has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial properties. It has also been shown to have a positive effect on heart health, with potential applications in the treatment of cardiovascular diseases. DMHN functions by modulating various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt/mTOR pathway, and the MAPK pathway.

The toxicity and safety of DMHN have been tested in various in vitro and in vivo experiments. DMHN has been found to have a low acute toxicity level and is generally considered safe for use in scientific experiments. However, long-term exposure to high doses of DMHN may have cytotoxic effects on certain cell types.

DMHN has potential applications in various fields of research and industry, including medicine, agriculture, and materials science. In medicine, DMHN may be used as a lead compound in the development of new anti-inflammatory drugs or anti-cancer agents. In agriculture, DMHN has been shown to have anti-bacterial properties and may be used as a plant growth regulator or pesticide. In materials science, DMHN may be used as a building block for the synthesis of new materials with specific properties.

There is currently limited research on DMHN, and more studies are needed to fully understand its potential applications and limitations. Most of the research on DMHN has been focused on its biological properties, with little research on its applications in other fields.

DMHN has several potential implications in various fields of research and industry. In medicine, DMHN has potential as a lead compound for the development of new drugs with anti-inflammatory or anti-cancer properties. In agriculture, DMHN may be used as a plant growth regulator or pesticide. In materials science, DMHN may be used as a building block for the synthesis of new materials with specific properties, such as anti-oxidant or anti-bacterial properties.

There are several limitations to the current research on DMHN, including the lack of studies on its potential applications in fields other than medicine, agriculture, and materials science. Future studies should also focus on the synthesis and modification of DMHN for specific applications. Additionally, more studies are needed to elucidate the mechanisms by which DMHN exerts its biological activities, as well as its potential toxicity in long-term use.

for research on DMHN include:

1. Synthesis of new DMHN derivatives with improved pharmacokinetic properties and specific biological activities.

2. Investigation of the potential applications of DMHN in other fields, such as food science and environmental science.

3. Development of novel delivery systems for DMHN, such as targeted drug delivery or nanocarriers.

4. Investigation of the potential toxicity of DMHN in long-term use and its effects on different cell types.

5. Investigation of the potential interactions of DMHN with other drugs or chemicals.

6. Exploration of the potential applications of DMHN in combination with other compounds or therapies.

7. Evaluation of the potential industrial applications of DMHN, including its use as a raw material for the production of new materials.

Overall, DMHN is a promising compound with diverse potential applications in various fields of research and industry. Further research is needed to fully understand its potential and limitations and to explore new avenues for its use.

1. Synthesis of new DMHN derivatives with improved pharmacokinetic properties and specific biological activities.

2. Investigation of the potential applications of DMHN in other fields, such as food science and environmental science.

3. Development of novel delivery systems for DMHN, such as targeted drug delivery or nanocarriers.

4. Investigation of the potential toxicity of DMHN in long-term use and its effects on different cell types.

5. Investigation of the potential interactions of DMHN with other drugs or chemicals.

6. Exploration of the potential applications of DMHN in combination with other compounds or therapies.

7. Evaluation of the potential industrial applications of DMHN, including its use as a raw material for the production of new materials.

Overall, DMHN is a promising compound with diverse potential applications in various fields of research and industry. Further research is needed to fully understand its potential and limitations and to explore new avenues for its use.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

243.08954328 g/mol

Monoisotopic Mass

243.08954328 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds